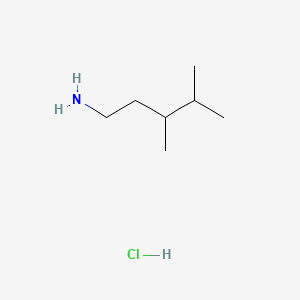

3,4-Dimethylpentan-1-aminehydrochloride

Description

This absence precludes a detailed introduction or structural analysis. Typically, such a compound would be a branched aliphatic amine hydrochloride, characterized by a pentane backbone with methyl substituents at positions 3 and 4, and an amine group at position 1. Its hydrochloride form would enhance solubility and stability for pharmaceutical or industrial applications.

Properties

Molecular Formula |

C7H18ClN |

|---|---|

Molecular Weight |

151.68 g/mol |

IUPAC Name |

3,4-dimethylpentan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)7(3)4-5-8;/h6-7H,4-5,8H2,1-3H3;1H |

InChI Key |

VLJVWFOWZQXKIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpentan-1-aminehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylpentan-1-amine with hydrochloric acid. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the reaction of 3,4-dimethylpentan-1-amine with hydrochloric acid in the presence of a catalyst to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpentan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

3,4-Dimethylpentan-1-aminehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpentan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Amine Hydrochlorides

While direct data on "3,4-Dimethylpentan-1-amine hydrochloride" are lacking, the evidence includes several amine hydrochlorides with distinct structural and functional properties. Below is a comparative analysis of these compounds:

Table 1: Structural and Functional Comparison of Amine Hydrochlorides

Key Differences

Backbone Complexity: Benzydamine and dosulepin feature aromatic or polycyclic backbones, whereas memantine incorporates an adamantane framework. In contrast, "3,4-Dimethylpentan-1-amine hydrochloride" (if synthesized) would likely exhibit simpler aliphatic branching. Aliphatic amines generally have lower molecular weights (e.g., Methyl 3-aminocyclopentanecarboxylate: 143.18 g/mol ) compared to aromatic derivatives like dosulepin (C19H21NS·HCl).

Pharmacological Activity: Memantine targets neurological pathways, while benzydamine and chlorphenoxamine are used for inflammation and allergies, respectively . Aliphatic amines like the hypothetical 3,4-dimethyl variant may lack such specificity without functional groups.

Analytical Methods :

- Spectrophotometric and HPLC methods are common for quantifying amine hydrochlorides (e.g., memantine , dosulepin ). However, branched aliphatic amines may require specialized techniques due to reduced UV absorbance.

Biological Activity

3,4-Dimethylpentan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

3,4-Dimethylpentan-1-amine hydrochloride is an amine derivative with the molecular formula C7H17N·HCl. Its structure features a branched alkyl chain, which influences its reactivity and interactions with biological molecules. The compound's unique properties make it a subject of study in various fields, including pharmacology and biochemistry.

The biological activity of 3,4-Dimethylpentan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This interaction can lead to physiological effects such as:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence receptor activity, affecting signaling pathways related to neurotransmission and metabolism.

Research Findings

Recent studies have explored the biological activities of 3,4-Dimethylpentan-1-amine hydrochloride in various contexts. Below are key findings from the literature:

Case Study: Inhibition of PCSK9

A significant study focused on the inhibition of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), an enzyme that regulates cholesterol metabolism. The findings indicated that certain derivatives of 3,4-Dimethylpentan-1-amine exhibited dual hypocholesterolemic activity by inhibiting both PCSK9 and HMG-CoA reductase pathways. This suggests potential therapeutic applications in managing hypercholesterolemia .

Table 1: Biological Activity Summary

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | PCSK9 | |

| Receptor Modulation | Neurotransmitter receptors | |

| Metabolic Pathway | HMG-CoA reductase |

Pharmacological Applications

The compound's pharmacological potential extends to various applications:

- Cholesterol Management : As mentioned, its ability to inhibit PCSK9 positions it as a candidate for cholesterol-lowering therapies.

- Neuropharmacology : Given its receptor modulation capabilities, further research could explore its effects on neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.